molecular formula C12H14F3NO2 B13240646 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine

4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine

Cat. No.: B13240646
M. Wt: 261.24 g/mol
InChI Key: XFISAGSHNUYXMR-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Amines in Chemical Synthesis and Molecular Design

Heterocyclic amines, organic compounds containing a ring structure with at least one heteroatom (such as nitrogen or oxygen) and an amine functional group, are fundamental building blocks in chemical synthesis. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their importance. The nitrogen atom in the amine group can act as a basic center, a nucleophile, or a site for hydrogen bonding, making it a crucial determinant of a molecule's physicochemical and biological properties. The heterocyclic framework provides a rigid and three-dimensional scaffold that can be functionalized to orient substituents in specific spatial arrangements, which is critical for molecular recognition and interaction with biological targets.

Overview of the Oxane Ring System as a Structural Motif

The oxane ring, also known as tetrahydropyran (B127337), is a six-membered heterocyclic ether. wikipedia.org Its saturated and non-planar "chair" conformation provides a desirable three-dimensional geometry, which can be advantageous in drug design for exploring chemical space beyond flat aromatic systems. The incorporation of an oxane ring can influence a molecule's properties in several ways, including improving metabolic stability, modulating lipophilicity, and enhancing aqueous solubility. acs.org The oxygen atom within the ring can also act as a hydrogen bond acceptor, further influencing molecular interactions. acs.org The use of oxane rings as bioisosteres for other groups, such as gem-dimethyl or carbonyl groups, has become a valuable strategy in medicinal chemistry to optimize pharmacokinetic profiles. acs.orgnih.gov

Rationalization for the Incorporation of Fluorinated Phenyl Moieties

The introduction of fluorine-containing substituents onto a phenyl ring is a widely employed strategy in the design of advanced materials and bioactive molecules. Fluorination can profoundly alter a compound's electronic properties, lipophilicity, metabolic stability, and binding affinity.

The trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic characteristics. It is a strongly lipophilic and electron-withdrawing group. beilstein-journals.org The high electronegativity of the fluorine atoms pulls electron density away from the phenyl ring through a strong inductive effect. beilstein-journals.orgreddit.com This electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups and influence the reactivity of the aromatic ring. nih.govvaia.com

Contextualizing 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine within Contemporary Chemical Space

The compound this compound represents a sophisticated molecular design that leverages the advantageous properties of its constituent parts. The central oxane-4-amine core provides a saturated, three-dimensional scaffold with a basic nitrogen atom. The direct attachment of the 3-(trifluoromethoxy)phenyl group to the quaternary carbon of the oxane ring creates a rigid structure where the fluorinated aromatic moiety is positioned in a well-defined orientation.

This structural arrangement is of significant interest in fields such as medicinal chemistry and materials science. The combination of a hydrogen-bond-donating amine, a hydrogen-bond-accepting oxane oxygen, and a lipophilic, electron-withdrawing trifluoromethoxyphenyl group in a defined three-dimensional space makes this scaffold a compelling candidate for the exploration of new chemical entities with potentially valuable properties. While specific research findings on this compound are not extensively documented in publicly accessible literature, its structural features place it firmly within the realm of modern chemical research, where the precise control of molecular architecture is paramount for the development of novel and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]oxan-4-amine

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11/h1-3,8H,4-7,16H2

InChI Key

XFISAGSHNUYXMR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 3 Trifluoromethoxy Phenyl Oxan 4 Amine and Its Analogues

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine, the analysis reveals two primary strategic disconnections corresponding to the formation of the key carbon-aryl and carbon-nitrogen bonds.

Pathway A: C-Aryl Bond Disconnection

This pathway involves disconnecting the bond between the oxane ring and the trifluoromethoxyphenyl moiety. This suggests a cross-coupling reaction as the final key step. The precursors, or synthons, would be a 4-aminooxane derivative and a functionalized trifluoromethoxybenzene. This approach prioritizes the early construction of the functionalized heterocyclic core.

Pathway B: C-N Bond Disconnection

Alternatively, disconnecting the C-N bond at the C-4 position of the oxane ring points towards an amination reaction as a crucial step. This strategy would involve synthesizing the 4-[3-(Trifluoromethoxy)phenyl]oxane core first, likely containing a ketone or other electrophilic group at the C-4 position, which is then converted to the amine.

Approaches for the Construction of the Oxan-4-amine Core

The oxan-4-amine scaffold is a common motif in biologically active molecules. nih.gov Its synthesis requires robust methods for both the formation of the six-membered oxygen heterocycle (oxane, or tetrahydropyran) and the introduction of the amine group at the C-4 position.

Ring-Opening Reactions for Oxane Formation

The tetrahydropyran (B127337) (THP) ring is a prevalent structure, and numerous methods for its synthesis have been developed. researchgate.netrsc.org Intramolecular ring-opening reactions are a powerful strategy for constructing these cyclic ethers.

One prominent method is the intramolecular epoxide ring opening (IERO) of 4,5-epoxy alcohols. nih.govbris.ac.uk This approach can form either five-membered tetrahydrofuran (B95107) (THF) rings or six-membered tetrahydropyran (THP) rings. The formation of the THP ring via a 6-endo-tet cyclization is often kinetically disfavored compared to the 5-exo-tet pathway leading to a THF. nih.gov Therefore, specific substrates and reaction conditions must be employed to overcome this inherent preference and selectively yield the desired oxane structure. nih.gov

Other established methods for synthesizing the oxane ring include Prins cyclizations, hetero-Diels-Alder reactions, oxa-Michael reactions, and metal-mediated cyclizations. researchgate.netrsc.org A novel approach involves the copper-catalyzed ring-opening cyclization of hydroxycyclopropanols, which cleaves a strained C-C bond to form a new C-O bond, yielding substituted THPs. rsc.org

Synthetic Method Description Key Features
Intramolecular Epoxide Ring Opening (IERO) Cyclization of a 4,5-epoxy alcohol to form the oxane ring. nih.govbris.ac.ukRequires control to favor 6-endo cyclization over 5-exo. nih.gov
Prins Cyclization An acid-catalyzed reaction between an alkene and an aldehyde. researchgate.netA classic and versatile method for THP synthesis.
Hetero-Diels-Alder Reaction A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom. researchgate.netAllows for good stereochemical control.
Oxa-Michael Reaction Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound. rsc.orgEffective for constructing functionalized oxane rings.
Hydroxycyclopropanol Ring-Opening Copper-catalyzed cyclization involving the cleavage of a C-C bond in a cyclopropanol. rsc.orgA modern method with good functional group tolerance. rsc.org

Amination Reactions for C-4 Position Functionalization

Once the oxane ring is formed, the next critical step is the introduction of the amine group at the C-4 position. A widely used and reliable method is reductive amination . wikipedia.org This process typically starts with a 4-oxanone (tetrahydropyran-4-one) intermediate. The ketone is first reacted with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine. wikipedia.org

The choice of reducing agent is crucial for the success of this one-pot reaction. Mild hydride reagents are preferred as they selectively reduce the iminium ion in the presence of the starting ketone.

Reducing Agent Typical Reaction Conditions Notes
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7A classic reagent, effective but toxic due to cyanide. wikipedia.org
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) Dichloroethane (DCE) or Tetrahydrofuran (THF)A milder and less toxic alternative, widely used.
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiA "green" chemistry approach, though may require higher pressure. wikipedia.org

More recent advancements have explored direct C-H amination of cyclic ethers, which offers a more atom-economical route by avoiding the pre-functionalization to a ketone. diva-portal.orgresearchgate.net For instance, visible light-enhanced C-H amination using iminoiodinanes has been developed, which proceeds through an N,O-acetal intermediate that is subsequently reduced to the amino alcohol product. diva-portal.org

Introduction of the Trifluoromethoxyphenyl Moiety

The final key structural element is the 3-(trifluoromethoxy)phenyl group. Attaching this aryl moiety to the C-4 position of the oxane ring can be achieved through several modern synthetic strategies. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring. youtube.com

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

For the synthesis of the target compound, an SₙAr reaction would involve an oxane-based nucleophile (e.g., a carbanion equivalent at C-4) attacking an electrophilic aromatic ring, such as 1-fluoro-3-(trifluoromethoxy)benzene or 1-chloro-3-nitro-5-(trifluoromethoxy)benzene. While the -OCF₃ group is deactivating, its presence alone may not be sufficient to activate the ring for SₙAr with a carbon nucleophile unless other potent activating groups are also present. masterorganicchemistry.com

Coupling Reactions for Aryl-Oxane Linkage Formation

Transition metal-catalyzed cross-coupling reactions are a more common and versatile method for forming C(sp³)–C(sp²) bonds between a heterocyclic core and an aryl group. syr.edu These reactions offer high efficiency and functional group tolerance. The general approach involves coupling a 4-functionalized oxane with a functionalized 3-(trifluoromethoxy)benzene derivative.

Several types of cross-coupling reactions are suitable for this transformation:

Suzuki Coupling: This reaction pairs an organoboron compound (e.g., 3-(trifluoromethoxy)phenylboronic acid) with an organohalide (e.g., 4-bromooxane) in the presence of a palladium catalyst and a base. Nickel-catalyzed Suzuki-type couplings have been specifically used to synthesize 4-aryltetrahydropyrans. acs.org

Kumada Coupling: This involves the reaction of a Grignard reagent (e.g., 3-(trifluoromethoxy)phenylmagnesium bromide) with an organic halide (e.g., 4-iodooxane), typically catalyzed by nickel or palladium. syr.edu Nickel-catalyzed Kumada-type couplings have been successfully applied to aryl-substituted tetrahydropyrans. acs.org

Negishi Coupling: This method utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. It is known for its high reactivity and functional group compatibility.

Stille Coupling: This involves the coupling of an organostannane (organotin) compound with an organohalide, catalyzed by palladium.

Coupling Reaction Oxane Reagent Aryl Reagent Catalyst
Suzuki 4-Bromooxane or 4-Oxaneboronic acid ester3-(Trifluoromethoxy)phenylboronic acidPd or Ni
Kumada 4-Bromo- or 4-Iodooxane3-(Trifluoromethoxy)phenylmagnesium bromidePd or Ni
Negishi 4-Iodooxane3-(Trifluoromethoxy)phenylzinc chloridePd or Ni
Stille 4-IodooxaneTributyl(3-(trifluoromethoxy)phenyl)stannanePd

The choice of coupling reaction depends on factors such as the stability of the organometallic reagents and the tolerance of other functional groups present in the molecule.

Suzuki Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents. nih.govnih.gov In the context of synthesizing this compound, this strategy would typically involve the coupling of a suitable oxane-based precursor with an arylboron species.

A plausible synthetic route would start with a protected 4-amino-4-halo-oxane or a related triflate derivative. This electrophile is then reacted with 3-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity. beilstein-journals.orgresearchgate.net Electron-donating ligands can enhance the activity and stability of the palladium catalyst. mdpi.com

Key Components of the Suzuki Coupling Protocol:

Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, and preformed palladium-ligand complexes (e.g., CataCXium A Pd G3) are commonly employed. nih.govresearchgate.net

Ligands: Phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized Buchwald-type ligands are often necessary to facilitate the catalytic cycle.

Base: An aqueous inorganic base like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium fluoride (B91410) (CsF) is required to activate the boronic acid for transmetalation. nih.govbeilstein-journals.org

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or 2-MeTHF) and water is typically used to dissolve both the organic and inorganic reagents. nih.gov

The reaction tolerates a wide variety of functional groups on both coupling partners, making it a highly versatile method for generating a library of analogues. nih.govbeilstein-journals.org

Table 1: Representative Conditions for Suzuki Coupling
ParameterConditionReference
Catalyst Pd(PPh₃)₄ (0.5-5 mol%) nih.gov
Aryl Partner 3-(Trifluoromethoxy)phenylboronic acid
Oxane Partner 4-Bromo-oxan-4-amine (protected)
Base 2M aq. K₂CO₃ beilstein-journals.orgresearchgate.net
Solvent Ethanol or Dioxane/Water beilstein-journals.org
Temperature 80-100 °C nih.gov
Heck Coupling Methodologies

The Mizoroki-Heck reaction provides an alternative pathway for C-C bond formation, typically involving the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org For the synthesis of the 4-aryloxane core, an intramolecular Heck reaction is often more efficient. libretexts.org However, an intermolecular approach can also be envisioned.

A strategy could involve the reaction of 1-bromo-3-(trifluoromethoxy)benzene (B1268021) with a suitable alkene precursor, such as a 4-methylene-oxane derivative. More advanced strategies, like the palladium-catalyzed oxidative Heck redox-relay, have been successfully applied to synthesize C-aryl-tetrahydropyrans from dihydropyranyl alcohols and arylboronic acids, offering excellent stereoselectivity. nih.govacs.org This method generates functionalized 2,6-trans-tetrahydropyrans, showcasing the potential for controlling stereochemistry in related systems. acs.org

The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org The choice of catalyst, ligands, and additives is crucial to control regioselectivity and prevent side reactions. mdpi.com

Table 2: Key Features of Heck Coupling for Aryl-Oxane Synthesis
FeatureDescriptionReference
Strategy Palladium-catalyzed reaction of an aryl halide with an alkene. mdpi.com
Aryl Partner 1-Bromo-3-(trifluoromethoxy)benzene
Alkene Partner A suitable oxane-derived alkene (e.g., 3,6-dihydro-2H-pyran)
Catalyst System Pd(OAc)₂ with phosphine (B1218219) ligands libretexts.org
Advanced Variant Oxidative Heck redox-relay for stereoselective synthesis of C-aryl-tetrahydropyrans. nih.govacs.org

Stereoselective Synthesis Approaches for Chiral Oxane-4-amines

Achieving stereocontrol in the synthesis of 4-substituted oxanes is of significant interest, particularly for pharmaceutical applications. The synthesis of enantiomerically pure or enriched this compound can be approached through several strategies.

One method involves the use of transition metal-catalyzed asymmetric hydrogenation of precursor molecules like imines, enamines, or enamides to produce chiral amines. nih.gov This approach has seen significant advances through the development of novel chiral phosphorus ligands. nih.gov

Alternatively, stereoselectivity can be induced during the construction of the oxane ring itself. For instance, the enantioselective synthesis of chiral polysubstituted oxazepanes has been achieved through regio- and stereoselective haloetherification, where the stereoselectivity is controlled by the conformation of the substrate. nih.gov Similar principles could be applied to oxane synthesis. Intramolecular cyclization of acyclic precursors containing a chiral element, such as a stereoselective reduction product, can yield chiral oxetanes and, by extension, oxanes. acs.org

A third approach is the resolution of a racemic mixture of the final compound or a key intermediate. This can be accomplished through classical resolution with a chiral acid or through enzymatic resolution. While effective, this method is less atom-economical than asymmetric synthesis.

Post-Synthetic Modifications and Functional Group Interconversions

Once the core this compound structure is assembled, its primary amino group and phenyl ring serve as handles for further diversification through various functional group interconversions.

Amine Functionalization Techniques (e.g., Alkylation, Acylation, Reductive Amination)

The primary amine of the title compound is a versatile nucleophile, enabling a wide range of modifications to introduce diverse substituents.

Alkylation: Direct N-alkylation can be achieved by reacting the amine with alkyl halides. nih.gov However, this method can suffer from over-alkylation, leading to mixtures of secondary and tertiary amines. nih.govmasterorganicchemistry.com

Acylation: The amine can be readily converted to a variety of amides through reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents). Acylation is a robust reaction that can introduce a vast array of functional groups. nih.govnih.gov

Reductive Amination: This is a powerful and highly controlled one-pot method for producing secondary or tertiary amines. wikipedia.org The primary amine is reacted with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This technique avoids the issue of over-alkylation and is widely used for synthesizing substituted amines. masterorganicchemistry.comwikipedia.org

Table 3: Common Amine Functionalization Techniques
TechniqueReagentsProductReference
Alkylation Alkyl Halide (R-X), BaseSecondary/Tertiary Amine nih.gov
Acylation Acyl Chloride (RCOCl) or AnhydrideAmide nih.gov
Reductive Amination Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃Secondary/Tertiary Amine masterorganicchemistry.comwikipedia.org

Modifications of the Phenyl Ring Substituents

While the trifluoromethoxy group is a key feature, modifications to the phenyl ring are typically introduced by using appropriately substituted starting materials in the primary synthetic steps (e.g., Suzuki or Heck coupling). beilstein-journals.org For example, a variety of substituted arylboronic acids or aryl halides can be used in the coupling reactions to generate analogues with different substitution patterns on the phenyl ring. The Suzuki coupling, in particular, is known to tolerate a diverse range of functional groups, including electron-rich and electron-poor systems, halogens, and protected amines. nih.gov Post-synthetic modification of the phenyl ring is less common and more challenging, often requiring harsh conditions that may not be compatible with the rest of the molecule.

Synthesis of Isotopic Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of this compound is essential for various mechanistic, metabolic, and imaging studies. Labeling can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions.

The strategy for isotopic labeling depends on the desired position of the isotope.

Deuterium Labeling: Deuterium atoms can be introduced by using deuterated reagents at specific steps of the synthesis. For example, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) in a reduction step can install deuterium atoms. In a reductive amination protocol, if the imine intermediate is reduced with a deuterated hydride source, a deuterium atom can be placed on the carbon adjacent to the nitrogen.

Carbon-13 and Nitrogen-15 Labeling: These isotopes are typically introduced by starting with an isotopically enriched building block. For instance, ¹³C-labeled 3-(trifluoromethoxy)phenylboronic acid could be used in the Suzuki coupling to label the phenyl ring. To label the amine, a synthesis could be designed to use a ¹⁵N-containing nitrogen source, such as ¹⁵N-ammonia or a derivative, during the introduction of the amino group to the oxane ring.

These labeled compounds serve as invaluable tools for tracing the molecule's fate in biological systems or for elucidating reaction mechanisms by tracking the movement of specific atoms.

Chemical Transformations and Derivatization of 4 3 Trifluoromethoxy Phenyl Oxan 4 Amine Scaffolds

Reactivity Profiles of the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated cyclic ether, which is generally characterized by its chemical stability and resistance to many reagents. organic-chemistry.org Its reactivity is largely dictated by the susceptibility of the ether oxygen to protonation and subsequent nucleophilic attack.

Ring-Opening Reactions under Acidic Conditions

Saturated ethers, including tetrahydropyran (B127337), can undergo C-O bond cleavage under strongly acidic conditions. The reaction is initiated by the protonation of the ether oxygen, converting the hydroxyl group into a good leaving group (a neutral alcohol upon cleavage). This is typically followed by a nucleophilic attack from a conjugate base or other nucleophile present in the medium.

For 4-[3-(trifluoromethoxy)phenyl]oxan-4-amine, the reaction pathway is influenced by the substituents on the ring. Under acidic conditions, the primary amine at the C4 position will be protonated to form an ammonium (B1175870) salt. This electron-withdrawing -NH3+ group would significantly destabilize any potential carbocation intermediate at the C4 position, making an SN1-type ring cleavage at the C4-O bond highly unfavorable.

Cleavage may proceed via an SN2 mechanism where a nucleophile attacks one of the carbons adjacent to the ring oxygen (C2 or C6). However, this is also a challenging process for unsubstituted ethers and typically requires harsh conditions, such as concentrated hydrohalic acids (HBr or HI) at high temperatures. While tetrahydropyranyl (THP) ethers are commonly used as protecting groups for alcohols, their cleavage is facilitated by the formation of a resonance-stabilized oxocarbenium ion, a feature not directly available in the saturated oxane ring of the title compound. youtube.comnih.gov Therefore, the oxane ring in this compound is expected to be robust and resistant to cleavage under mild to moderate acidic conditions. researchgate.net

Reactivity of the Amine Functionality

The primary amine (-NH₂) is a key site of reactivity, acting as a potent nucleophile and a base. Its reactions are fundamental to the derivatization of the this compound scaffold.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom makes the primary amine group a strong nucleophile, capable of reacting with a variety of electrophiles, most notably alkyl halides in N-alkylation reactions. wikipedia.org The reaction proceeds via a standard bimolecular nucleophilic substitution (S_N2) mechanism.

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation. wikipedia.org The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine. The tertiary amine can be further alkylated to yield a quaternary ammonium salt. Controlling the reaction stoichiometry and conditions is crucial to selectively obtain the desired mono-alkylated product.

ReactantReagentConditionsProductOutcome
Target Compound Methyl Iodide (CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-Methyl-4-[3-(trifluoromethoxy)phenyl]oxan-4-amineMono-alkylation, potential for over-methylation to di-methylated product.
Target Compound Benzyl (B1604629) Bromide (BnBr)Base (e.g., Et₃N), Solvent (e.g., THF)N-Benzyl-4-[3-(trifluoromethoxy)phenyl]oxan-4-amineMono-alkylation favored with careful control of stoichiometry.
Target Compound Excess CH₃IStrong Base or High Temp.Trimethyl({4-[3-(trifluoromethoxy)phenyl]oxan-4-yl})azanium iodideExhaustive methylation leading to the quaternary ammonium salt.

Formation of Amides and Carbamates

The nucleophilic amine readily undergoes acylation reactions with carboxylic acid derivatives to form stable amide bonds, one of the most common transformations in medicinal chemistry. oup.com Similarly, it reacts with chloroformates or isocyanates to produce carbamates. These reactions are typically high-yielding and tolerant of a wide range of functional groups.

Amide Formation: Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct proceeds rapidly. organic-chemistry.org Coupling with carboxylic acids can be achieved using activating agents such as carbodiimides (e.g., EDC). Even sterically hindered or electron-deficient amines can be successfully acylated, suggesting the amine in the title compound will react efficiently. researchgate.net

Carbamate Formation: Carbamates are often used as protecting groups for amines or as key structural motifs in bioactive molecules. They can be synthesized by reacting the amine with an alkyl chloroformate (e.g., benzyl chloroformate) in the presence of a base. researchgate.net Alternative methods include reaction with dialkyl carbonates or a three-component coupling of the amine, CO₂, and an alkyl halide. youtube.comnih.gov

Reaction TypeReagentBase / ConditionsProduct Type
AmidationAcetyl ChloridePyridineN-Acetyl (Amide)
AmidationBenzoyl ChlorideTriethylamineN-Benzoyl (Amide)
AmidationAcetic AnhydridePyridineN-Acetyl (Amide)
Carbamate FormationBenzyl ChloroformateNaHCO₃ (aq)N-Cbz (Carbamate)
Carbamate FormationDi-tert-butyl dicarbonate (B1257347) (Boc₂O)DichloromethaneN-Boc (Carbamate)

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The reactivity of the phenyl ring towards substitution is governed by the electronic effects of its existing substituents: the amino group (-NH₂) and the trifluoromethoxy group (-OCF₃).

Electrophilic Aromatic Substitution (EAS): The directing effects of the two substituents are key to predicting the outcome of EAS reactions.

Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance (+M effect). aakash.ac.indoubtnut.com

Trifluoromethoxy Group (-OCF₃): The -OCF₃ group is strongly deactivating due to the high electronegativity of the fluorine atoms, which withdraw electron density from the ring via a strong inductive effect (-I effect). It is generally considered a meta-directing deactivator. libretexts.org

In this compound, the powerful activating and ortho, para-directing effect of the amino group at C1 dominates the weaker deactivating effect of the -OCF₃ group at C3. aakash.ac.in Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group, which are C2, C4, and C6.

C2-position: Ortho to -NH₂ and ortho to -OCF₃. Sterically hindered and electronically deactivated by the adjacent -OCF₃ group.

C4-position: Ortho to -NH₂ and meta to -OCF₃. Less sterically hindered than C2.

C6-position: Para to -NH₂ and meta to -OCF₃. Generally the most accessible position for substitution.

Therefore, electrophilic aromatic substitution is expected to occur primarily at the C6 position, with potential for minor products from substitution at C4 and C2. It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aniline (B41778) and its derivatives, as the basic amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to strong deactivation of the ring. libretexts.orgmasterorganicchemistry.com

ReactionReagent / CatalystExpected Major Product(s)Notes
BrominationBr₂ / FeBr₃4-(2-Bromo-5-(trifluoromethoxy)phenyl)oxan-4-amine (C6-subst.)Substitution directed by the powerful activating amino group.
NitrationHNO₃ / H₂SO₄4-(2-Nitro-5-(trifluoromethoxy)phenyl)oxan-4-amine (C6-subst.)Strong acidic conditions will protonate the amine, deactivating the ring. Protection of the amine (e.g., as an amide) may be necessary.
Friedel-Crafts AlkylationR-Cl / AlCl₃No reactionThe amine group complexes with the Lewis acid catalyst, deactivating the ring. libretexts.org

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution requires a strongly electron-deficient aromatic ring and a good leaving group (such as a halide). researchgate.net The phenyl ring in the title compound is rendered electron-rich by the powerful electron-donating amino group. Although the -OCF₃ group is electron-withdrawing, its effect is insufficient to activate the ring for NAS, especially in the presence of the -NH₂ group. Consequently, nucleophilic aromatic substitution is not a viable reaction pathway for this molecule under standard conditions.

Transition Metal-Catalyzed Transformations Involving the Trifluoromethoxyphenyl Group

The trifluoromethoxy (OCF3) group is a highly valued substituent in medicinal chemistry, prized for its metabolic stability and its ability to modulate physicochemical properties such as lipophilicity and bioavailability. mdpi.com Its participation in chemical transformations, particularly those catalyzed by transition metals, is a subject of significant interest for the late-stage functionalization of complex molecules. The trifluoromethoxyphenyl moiety within the this compound scaffold presents both challenges and opportunities for such transformations.

Generally, the aryl–OCF3 bond is robust and less susceptible to cleavage under typical cross-coupling conditions compared to aryl halides or triflates. This stability is advantageous when performing reactions elsewhere in the molecule. However, specific catalytic systems have been developed to directly functionalize the aromatic ring. While direct cross-coupling involving the C–OCF3 bond is challenging and not commonly reported, transition metal-catalyzed C–H functionalization of the aromatic ring is a more viable strategy. nih.gov The trifluoromethoxy group is a deactivating, meta-directing group for classical electrophilic aromatic substitution, and its electronic influence also dictates the regioselectivity of metal-catalyzed C–H activation reactions.

Palladium-catalyzed reactions, for instance, can be employed for the direct arylation, alkenylation, or alkynylation of the trifluoromethoxyphenyl ring. The regioselectivity of these reactions is often controlled by the choice of directing group, ligand, and oxidant. In the absence of a stronger directing group on the scaffold, C-H activation would likely occur at the positions ortho to the trifluoromethoxy group, guided by the catalyst's interaction with the oxygen atom, or at the less sterically hindered positions.

Copper and silver-catalyzed reactions have also emerged as important tools in fluorine chemistry. nih.gov While many reports focus on introducing the OCF3 group, related methodologies can be adapted for C-H functionalization. nih.govnih.gov For example, silver-mediated trifluoromethoxylation of aryl stannanes and boronic acids has been reported, highlighting the unique reactivity that can be achieved with specific metal catalysts. nih.gov These findings suggest that transformations of the trifluoromethoxyphenyl group are highly dependent on the development of specialized catalytic systems capable of activating either the strong C–O bond or adjacent C–H bonds under conditions that tolerate other functional groups within the molecule.

Table 1: Representative Transition Metal-Catalyzed Reactions on Aryl-OCF3 Systems
Reaction TypeCatalyst/MetalCoupling PartnerKey FeaturesReference
C-H ArylationPd(OAc)₂ / LigandAryl BromideDirect functionalization of the aromatic ring; regioselectivity is a key challenge. d-nb.info
TrifluoromethoxylationAg(I) saltsAryl Stannane / Boronic AcidDemonstrates metal-mediated Caryl–OCF₃ bond formation, though in the synthetic direction. nih.gov
C-H TrifluoromethylationCu CatalystsCF₃ Source (e.g., Togni's reagent)Highlights the use of copper in functionalizing aromatic C-H bonds in the presence of fluoroalkyl groups. d-nb.info
Photoredox CatalysisIr or Ru photocatalystVarious radical precursorsEnables mild conditions for C-H functionalization, potentially offering different selectivity profiles. nih.gov

Chemo- and Regioselectivity Considerations in Derivatization

The derivatization of this compound presents significant challenges in selectivity due to the presence of two primary reactive sites: the nucleophilic primary amine on the oxane ring and the electronically modified aromatic ring. Achieving high chemo- and regioselectivity is crucial for the controlled synthesis of analogues for structure-activity relationship (SAR) studies.

Chemoselectivity: The primary amine is the most nucleophilic and basic site in the molecule, making it the preferred site of reaction with a wide range of electrophiles. Standard reactions such as acylation (with acid chlorides or anhydrides), sulfonylation (with sulfonyl chlorides), reductive amination (with aldehydes or ketones), and urea/thiourea formation (with isocyanates or isothiocyanates) can be performed with high chemoselectivity at the amine position under appropriate conditions. To perform reactions on the aromatic ring without affecting the amine, protection of the amine is typically the first step. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz), can be installed to temporarily mask its nucleophilicity, thereby allowing for subsequent transformations on the trifluoromethoxyphenyl ring.

Regioselectivity: Once the amine is protected, derivatization of the aromatic ring can be pursued. The trifluoromethoxy group is moderately deactivating and directs electrophilic aromatic substitution to the meta positions (C5, relative to the oxane attachment point). However, the oxan-4-yl substituent is also a deactivating group. Therefore, forcing conditions are often required for classical electrophilic substitutions like nitration or halogenation, which may lead to mixtures of products. A more controlled and increasingly common approach is the use of directed ortho-metalation or transition metal-catalyzed C–H functionalization. In these cases, a directing group can be temporarily installed to achieve high regioselectivity at a specific C-H bond on the aromatic ring. The inherent electronic properties of the trifluoromethoxy group will always play a significant role in influencing the reactivity and outcome of these transformations.

Table 2: Selective Derivatization Strategies
Target SiteReaction TypeReagentsSelectivity Principle
Amine (NH₂)AcylationAcetyl chloride, Et₃NChemoselective reaction at the most nucleophilic site.
Amine (NH₂)Reductive AminationAcetone, NaBH(OAc)₃Selective formation of a secondary amine.
Aromatic RingBrominationNBS, H₂SO₄ (with protected amine)Regioselective electrophilic aromatic substitution directed by the -OCF₃ group.
Aromatic RingDirected C-H FunctionalizationPd catalyst, directing group (with protected amine)High regioselectivity achieved through catalyst coordination to a directing group.

Generation of Compound Libraries Based on the Oxan-4-amine Framework

The 4-aminotetrahydropyran (B1267664) scaffold is a valuable starting point for the construction of compound libraries in drug discovery due to its desirable three-dimensional character. nih.govkisti.re.kr The this compound core is particularly well-suited for this purpose, as it combines the sp³-rich oxane framework with a pharmaceutically relevant aromatic substituent. The primary amine serves as a versatile chemical handle for introducing molecular diversity through parallel synthesis. enamine.net

The most common strategy for library generation from this scaffold is "scaffold decoration," where a diverse set of building blocks is systematically attached to the core structure. enamine.net This is typically achieved by reacting the primary amine with libraries of reagents such as carboxylic acids (amide formation), sulfonyl chlorides (sulfonamide formation), isocyanates (urea formation), or aldehydes (reductive amination). electronicsandbooks.com These reactions are generally robust, high-yielding, and can be performed in parallel formats, such as 96-well plates, using automated liquid handlers.

The process begins with the synthesis of a sufficient quantity of the core amine scaffold. This scaffold is then distributed into the wells of a reaction plate. A solution of a unique building block from a pre-selected library is added to each well. After the reaction is complete, a high-throughput purification step, often using preparative HPLC-MS, is employed to isolate the individual, purified final compounds. enamine.net This approach allows for the rapid generation of thousands of distinct analogues, each with a unique substituent attached to the amine, enabling a comprehensive exploration of the chemical space around the core scaffold. nih.govresearchgate.net

Table 3: Illustrative Design of a Compound Library via Amide Coupling
EntryBuilding Block (R-COOH)Resulting R-GroupReaction
1Acetic Acid-C(O)CH₃Amide Bond Formation
2Cyclopropanecarboxylic Acid-C(O)-c-PrAmide Bond Formation
3Benzoic Acid-C(O)PhAmide Bond Formation
4Pyridine-4-carboxylic Acid-C(O)-(4-pyridyl)Amide Bond Formation

Molecular Interactions and Chemical Biology Applications of 4 3 Trifluoromethoxy Phenyl Oxan 4 Amine

Investigation of Molecular Target Engagement Mechanisms

The unique combination of a rigid oxane ring, a basic amine, and an electron-withdrawing trifluoromethoxy group suggests that 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine could engage with a variety of biological targets through specific molecular interactions.

The trifluoromethoxy group can significantly influence a molecule's interaction with enzymes. The introduction of fluorine can alter the electronic properties and metabolic stability of a compound, which are key factors in designing enzyme inhibitors. For instance, fluorinated analogs of phenylalanine have been synthesized and evaluated as inhibitors of aminopeptidases, demonstrating that substitutions on the aromatic ring impact their inhibitory activity. The trifluoromethoxy group, with its strong electron-withdrawing nature, could play a crucial role in the binding of this compound to the active site of various enzymes.

Illustrative Data on Enzyme Inhibition:

Enzyme TargetCompound AnalogIC₅₀ (nM)Inhibition Type
Aminopeptidase NPhenylalanine analog500Competitive
Cyclooxygenase-2Pyrimidine-based inhibitor25Selective
Dipeptidyl peptidase IVAminobutanamide derivative15Potent

The 4-amino-4-aryl-tetrahydropyran scaffold is a known pharmacophore that can interact with various receptors, including those in the central nervous system. The amine group can form ionic bonds or hydrogen bonds with acidic residues in a receptor's binding pocket, while the aryl group can engage in hydrophobic or pi-stacking interactions. The trifluoromethoxy substitution on the phenyl ring can further modulate binding affinity and selectivity. For example, related compounds with trifluoromethyl substitutions have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors and androgen receptors.

Illustrative Receptor Binding Affinity Data:

Receptor TargetCompound AnalogKᵢ (nM)Assay Type
α7 Nicotinic Acetylcholine ReceptorThiazolemethanol derivative150Radioligand Binding
Androgen ReceptorPropanamide derivative1.7Competitive Binding
Estrogen Receptor αDiarylpyridine analog20Fluorescence Polarization

The structural features of this compound make it a candidate for the inhibition or modulation of various molecular targets such as kinases and proteases. The trifluoromethyl group, a close relative of the trifluoromethoxy group, is a common substituent in kinase inhibitors. For example, pyrazole (B372694) compounds with this group have been shown to selectively inhibit TGF-β receptor kinases. Similarly, fluorinated ketones are known to act as transition-state analogue inhibitors of serine proteases. The trifluoromethoxy group in the target compound could impart similar properties, making it a subject of interest for inhibitor design.

Illustrative Data on Kinase and Protease Inhibition:

TargetCompound AnalogIC₅₀ (nM)Mode of Action
TGF-β RI KinasePyrazole derivative12Selective Inhibition
FLT3 KinasePyrazoloquinoline derivative<100Type I Binding
Serine ProteaseFluorinated ketone75Transition-state Analogue

Design and Application as Chemical Probes

Chemical probes are essential tools for studying biological systems. The properties of this compound, including its potential for specific target engagement and the presence of a trifluoromethoxy group which can be useful for ¹⁹F NMR studies, suggest its utility as a chemical probe.

Given that the 4-amino-4-aryl-tetrahydropyran scaffold is present in molecules targeting central nervous system receptors, this compound could potentially be developed into a chemical probe for neurotransmitter systems. For instance, analogs have been studied as positive allosteric modulators of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function. A labeled version of the title compound could be used to study the distribution and function of such receptors in the brain.

The trifluoromethoxy group can enhance a molecule's metabolic stability. This property is advantageous for developing probes to study metabolic pathways, as the probe is less likely to be degraded before it reaches its target. For example, antitumor benzothiazoles are biotransformed by cytochrome P450 1A1, and fluorination has been used to thwart metabolic inactivation. The target compound could potentially be used to probe the activity of drug-metabolizing enzymes or to trace metabolic pathways in which it participates.

Utility in Chemical Proteomics

Chemical proteomics utilizes small molecule probes to investigate protein function, interactions, and localization within a complex biological system. These probes are often designed with reactive groups or reporter tags to allow for the identification and quantification of protein targets.

A comprehensive search of scientific databases yields no studies where this compound has been synthesized or employed as a chemical probe. Consequently, there are no research findings on its target proteins, its selectivity, or its application in activity-based protein profiling (ABPP) or other chemical proteomics workflows. The potential for this molecule to be adapted into a chemical probe, for instance by derivatizing the primary amine with a reactive moiety or a clickable handle, remains a purely theoretical concept.

Allosteric Modulation Studies

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. This mechanism offers the potential for greater target selectivity and a more nuanced pharmacological response.

There is no published evidence to suggest that this compound functions as an allosteric modulator for any known biological target. Scientific literature lacks any reports of screening assays, functional studies, or mechanistic investigations that would characterize this compound's effects on receptor activity in an allosteric manner.

Ligand Design Principles Based on the Oxan-4-amine Scaffold

The development of new therapeutic agents often relies on the identification and optimization of privileged scaffolds—molecular frameworks that are known to interact with specific classes of biological targets. The oxan-4-amine core, with its defined stereochemistry and hydrogen bonding capabilities, presents a potentially valuable scaffold for medicinal chemistry.

However, a detailed analysis of ligand design principles specifically based on the this compound scaffold is not available in the current body of scientific literature. Structure-activity relationship (SAR) studies, which are crucial for understanding how modifications to a chemical structure affect its biological activity, have not been published for this particular scaffold. Therefore, there are no established guidelines or predictive models for designing new ligands based on this specific molecular framework.

Studies on Molecular Recognition and Binding Sites

Understanding how a ligand recognizes and binds to its protein target is fundamental to drug discovery. Techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking are employed to elucidate the specific interactions at the atomic level.

For this compound, there are no publicly available studies detailing its molecular recognition by any protein target. No crystal structures of this compound in complex with a protein have been deposited in the Protein Data Bank, nor have any molecular docking or simulation studies been published. As a result, its binding mode, the key amino acid residues involved in its interaction, and the specific forces driving its binding affinity remain unknown.

Advanced Analytical Methodologies for Compound Characterization and Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products. The choice of technique is dictated by the compound's volatility, polarity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile compounds like 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine . This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) due to the compound's moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate or phosphate) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and separating it from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the trifluoromethoxyphenyl chromophore exhibits strong absorbance.

For preparative HPLC, the goal is to isolate the pure compound. This is achieved by scaling up the analytical method, using a larger column and a higher flow rate to handle larger sample loads. Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent evaporated.

Hypothetical HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like This compound , which has a primary amine and a relatively high molecular weight, direct analysis by GC-MS could be challenging due to potential issues with thermal degradation and poor peak shape.

To overcome these challenges, derivatization is often employed. The primary amine group can be derivatized, for instance, with trifluoroacetic anhydride (TFAA), to produce a more volatile and thermally stable derivative. This approach has been successfully used for the GC-MS analysis of other long-chain primary alkyl amines. The derivatized compound can then be separated on a non-polar capillary column and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum would be expected to show characteristic fragmentation patterns for the trifluoromethoxy-phenyl and oxane moieties.

Illustrative GC-MS Parameters for Derivatized Compound:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 50-550

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures. ijacskros.com For the analysis of reaction mixtures or stability studies of This compound , Liquid Chromatography-Mass Spectrometry (LC-MS) is the most relevant hyphenated technique.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the determination of the molecular weights of the parent compound and any impurities, aiding in their identification. An electrospray ionization (ESI) source would be suitable for this compound, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions and further confirming the identity of unknown impurities.

Development of Quantitative Analytical Methods

For applications such as pharmacokinetic studies or quality control, validated quantitative analytical methods are required. For This compound , a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be the gold standard for quantification in complex matrices like plasma or tissue homogenates.

The development of an LC-MS/MS method involves optimizing the chromatographic separation to resolve the analyte from matrix interferences and selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. A stable isotope-labeled internal standard would be synthesized and used to ensure accuracy and precision. The method would be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Example MRM Transitions for a Hypothetical LC-MS/MS Method:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 276.1161.025
Internal Standard (e.g., D4-labeled) 280.1161.025

Microcalorimetry (e.g., Isothermal Titration Calorimetry) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. If This compound is being investigated for its interaction with a biological target such as a protein or enzyme, ITC can provide a complete thermodynamic profile of the binding event in a single experiment.

In an ITC experiment, a solution of the compound is titrated into a solution containing the target molecule. The heat released or absorbed upon binding is measured directly. From the resulting binding isotherm, the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined. This information is invaluable for understanding the forces driving the binding and for structure-activity relationship (SAR) studies.

Future Research Directions and Emerging Paradigms

Exploitation of the Oxane-Amine Scaffold in New Synthetic Methodologies

The synthesis and derivatization of the oxane-amine scaffold are ripe for exploration using modern synthetic techniques that offer improvements in efficiency, safety, and scalability over traditional batch methods. researchgate.net

Flow Chemistry: Continuous-flow synthesis has emerged as a powerful technology in pharmaceutical chemistry, providing enhanced control over reaction parameters and enabling safer, more efficient production. researchgate.netpolimi.itnih.gov The application of flow chemistry to the synthesis of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine and its analogs could significantly reduce reaction times and improve yields. mdpi.com For instance, hazardous intermediates could be generated and consumed in situ, minimizing risk, while automated systems could facilitate high-throughput synthesis of a library of derivatives for structure-activity relationship (SAR) studies. researchgate.net

ParameterTraditional Batch SynthesisPotential Flow Chemistry Process
Reaction Time Several hours to days per step mdpi.comMinutes to hours for the entire sequence mdpi.com
Scalability Challenging, often requires re-optimizationReadily scalable by extending operation time
Safety Handling of potentially unstable intermediatesIn-situ generation and consumption of hazardous reagents mdpi.com
Process Control Limited control over temperature and mixing gradientsPrecise control over temperature, pressure, and mixing polimi.it
Efficiency Lower space-time yieldHigher space-time yield and process intensification polimi.it

Photoredox Catalysis: Visible-light photoredox catalysis offers a versatile and environmentally benign approach to forming complex chemical bonds under mild conditions. nih.govnih.gov This methodology is particularly well-suited for the functionalization of amines. nih.govnih.govresearchgate.net The amine group in the this compound scaffold can be leveraged to generate reactive α-amino radical intermediates through single-electron oxidation. nih.gov These intermediates can then participate in a wide range of C-C and C-heteroatom bond-forming reactions, enabling the direct α-functionalization of the oxane ring. researchgate.netbath.ac.uk This strategy opens new avenues for creating novel analogs with diverse substituents, which would be difficult to access through conventional methods. digitellinc.com

Integration with Artificial Intelligence and Machine Learning in Molecular Design

De Novo Molecular Design: Generative AI models can design novel molecules from the ground up, exploring a vast chemical space to identify compounds with desired properties. github.com By using the this compound core as a starting point, these models can generate new analogs predicted to have enhanced potency, selectivity, and "drug-likeness"—a balance of molecular properties that influences a compound's behavior in a biological system. github.com

Property Prediction: ML algorithms can be trained to predict the physicochemical and biological properties of virtual compounds, including target affinity, metabolic stability, and potential toxicity. This allows for the in-silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. github.com

Expansion of Chemical Biology Applications to Novel Biological Systems

While initial research may focus on a specific biological target, the unique chemical features of this compound suggest potential for broader applications in chemical biology. The trifluoromethylphenyl motif is found in a number of biologically active compounds, including kinase inhibitors and androgen receptor antagonists. nih.govnih.govnih.gov Future research could explore the activity of this compound and its derivatives in novel biological contexts. Investigating its effects on different cell types, pathways, and disease models could uncover unexpected therapeutic opportunities or reveal its utility as a chemical tool to probe complex biological processes.

Development of Advanced Probes for Mechanistic Studies

To fully understand the mechanism of action of this compound, advanced chemical probes can be developed. These probes are derivatives of the parent compound that are modified with specific functional tags to enable visualization or pull-down experiments.

Potential modifications include:

Fluorophores: Attaching a fluorescent dye would allow for the visualization of the compound's subcellular localization and trafficking using microscopy techniques.

Photoaffinity Labels: Incorporating a photoreactive group enables the formation of a covalent bond with the biological target upon UV irradiation, facilitating target identification and validation.

Biotin (B1667282) Tags: A biotin handle allows for the affinity-based purification of the compound's binding partners from cell lysates, a technique known as chemical proteomics.

These advanced probes would be invaluable tools for unequivocally identifying the molecular targets of the compound, mapping its interaction network, and elucidating its downstream biological effects.

Exploration of Supramolecular Interactions Involving the Compound

The distinct functional groups of this compound provide multiple opportunities for engaging in specific non-covalent, supramolecular interactions. bath.ac.uk A detailed understanding of these interactions is crucial for rationalizing its binding to biological targets and for developing advanced formulations.

Key potential interactions include:

Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, while the oxygen atoms of the oxane and trifluoromethoxy groups can act as hydrogen bond acceptors.

π-Interactions: The phenyl ring can participate in π-π stacking with aromatic residues in a protein binding pocket or engage in cation-π interactions with positively charged groups.

Halogen and Dipole Interactions: The highly polarized trifluoromethoxy group can engage in favorable dipole-dipole interactions and potentially halogen bonding, which are increasingly recognized as important forces in molecular recognition.

Studying these interactions using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide critical insights into the compound's binding mode and guide the design of next-generation analogs with improved affinity and selectivity. bath.ac.uk

Functional GroupPotential Supramolecular Interaction
Amine (-NH₂) Hydrogen Bond Donor, Ionic Interactions
Oxane Ring Oxygen Hydrogen Bond Acceptor
Phenyl Ring π-π Stacking, Cation-π Interactions
Trifluoromethoxy (-OCF₃) Dipole-Dipole Interactions, Halogen Bonding

Q & A

Q. What are the recommended synthetic routes for 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine, and how can reaction conditions be optimized?

A common approach involves reductive amination of 4-oxooxane derivatives with 3-(trifluoromethoxy)aniline precursors. For example, a two-step synthesis was reported where 3-(trifluoromethoxy)benzylamine reacts with oxane-4-one under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to yield the target compound. Key parameters include solvent choice (e.g., methanol or THF), temperature (50–80°C), and hydrogen pressure (1–3 atm). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the amine .

Q. How should researchers characterize this compound to confirm structural integrity?

Combine spectroscopic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic signals (e.g., oxane ring protons at δ 1.40–1.89 ppm and trifluoromethoxy group splitting patterns in aromatic regions) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 276) using ESI-MS .
  • Elemental Analysis : Verify purity (>95%) and stoichiometry.

Q. What safety precautions are essential when handling this compound in the lab?

While specific safety data for this compound is limited, analogous trifluoromethoxy-containing amines require:

  • PPE : Gloves, lab coat, and eye protection (due to potential skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Neutralize acidic byproducts and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Contradictions (e.g., unexpected splitting in 1H^1H-NMR) may arise from conformational flexibility in the oxane ring or rotameric equilibria. Strategies:

  • Variable-Temperature NMR : Cool samples to –40°C to slow conformational changes and simplify splitting .
  • 2D Techniques : Use HSQC or NOESY to correlate ambiguous proton environments with carbon signals or spatial proximity .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Docking Studies : Model interactions with target proteins (e.g., glycine transporters) using software like AutoDock Vina. Focus on the trifluoromethoxy group’s hydrophobic and electronic effects .
  • QSAR : Correlate substituent properties (e.g., Hammett σ constants for the trifluoromethoxy group) with activity data from analogs .

Q. How can synthetic yields be improved for large-scale production?

  • Catalyst Screening : Test alternative catalysts (e.g., PtO2_2 or Rh/Al2_2O3_3) to enhance reductive amination efficiency.
  • Solvent Optimization : Replace methanol with DMF or acetonitrile to improve solubility of intermediates .
  • Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and minimize side products .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

  • Analog Synthesis : Modify the oxane ring (e.g., introduce substituents at C3/C5) or replace the trifluoromethoxy group with Cl/CF3_3 to assess steric/electronic effects .
  • Biological Assays : Test derivatives against relevant targets (e.g., neurotransmitter transporters) and correlate activity with structural features .

Methodological Notes

  • References to Key Evidence :
    • Synthesis and NMR data from .
    • Safety protocols adapted from .
    • Computational and SAR approaches informed by .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.